molecular formula C18H24O3 B3038641 Psoracorylifol C CAS No. 879290-99-0

Psoracorylifol C

Cat. No.: B3038641
CAS No.: 879290-99-0
M. Wt: 288.4 g/mol
InChI Key: BPUKUJAZQKFJAN-MLHJIOFPSA-N
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Description

Psoracorylifol C is a naturally occurring meroterpenoid compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Psoracorylifol C plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits inhibitory activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . This interaction involves the inhibition of bacterial enzymes essential for the survival and proliferation of Helicobacter pylori. Additionally, this compound has been found to modulate the activity of certain human enzymes, contributing to its anti-inflammatory and anticancer properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This compound also affects cell signaling pathways such as the nuclear factor kappa B pathway, which plays a critical role in inflammation and immune responses. By modulating these pathways, this compound can reduce inflammation and enhance immune function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation . This inhibition can disrupt the signaling pathways that promote cancer cell growth and survival, thereby exerting its anticancer effects. Additionally, this compound can modulate the expression of genes involved in inflammation, further contributing to its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological effects over extended periods, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, this compound may induce toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity, a condition characterized by liver damage. Threshold effects have also been observed, where the biological activity of this compound reaches a plateau beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the cytochrome P450 enzyme system . This system plays a crucial role in the metabolism of drugs and other xenobiotics. This compound has been found to modulate the activity of cytochrome P450 enzymes, affecting the metabolic flux and levels of metabolites. By influencing these metabolic pathways, this compound can alter the pharmacokinetics and pharmacodynamics of other compounds, potentially leading to drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, this compound has been shown to bind to serum albumin, a protein that transports various molecules in the bloodstream. This binding can influence the localization and accumulation of this compound in different tissues. Additionally, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. The subcellular localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Psoracorylifol C involves several key steps. One of the reported methods includes the following steps :

    Preparation of 4-Triisopropylsilyloxybenzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with imidazole and triisopropylsilyl chloride in dry dimethylformamide at 0°C.

    Preparation of 4-Triisopropylsilyloxybenzyl Alcohol: Reduction of the benzaldehyde derivative using sodium borohydride.

    Preparation of Phenyltetrazole Sulfide: This involves the reaction of the benzyl alcohol derivative with phenyltetrazole.

    Julia-Kocienski Olefination: This step involves the formation of a furan ring.

    Kochi Cross Coupling: Coupling of the furan derivative with a Grignard reagent.

    Sharpless Asymmetric Dihydroxylation: This step introduces hydroxyl groups to the furan ring.

    Pd-Catalyzed Hydrogenation: This step reduces the furan ring to form a bicyclic ketone.

    Horner-Wadsworth-Emmons Olefination: This step forms an ester derivative.

    DIBAL-H Reduction: Reduction of the ester to an allylic alcohol.

    Cu-mediated SN2’ Methylation: This step introduces a methyl group to the allylic alcohol.

    Johnson-Claisen Rearrangement: This step forms an aldehyde derivative.

    Final Steps: These include the formation of a carboxylic acid and the final synthesis of this compound.

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods .

Chemical Reactions Analysis

Types of Reactions

Psoracorylifol C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Psoracorylifol C has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying meroterpenoid synthesis and reactivity.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Psoracorylifol B
  • Psoracorylifol F
  • Corypsoriol J
  • Corypsoriol H
  • Psoracorylifol G
  • 8a-Hydroxy-cyclobakuchiol C
  • Corypsoriol I

Uniqueness

Psoracorylifol C is unique due to its specific structural features, including a densely functionalized cyclohexane ring with contiguous chiral centers and diverse oxidation states. These structural characteristics contribute to its distinct pharmacological properties and make it a valuable compound for scientific research .

Properties

IUPAC Name

4-[(1S,2S,5R,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKUJAZQKFJAN-MLHJIOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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